molecular formula C18H10CaCl2N2O6S B13782997 calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate CAS No. 67906-56-3

calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate

Cat. No.: B13782997
CAS No.: 67906-56-3
M. Wt: 493.3 g/mol
InChI Key: BDNKKOIWQYFMLV-UHFFFAOYSA-L
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Description

Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a pigment in various industrial applications due to its stability and intense coloration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate typically involves the diazotization of 2B acid followed by coupling with 2,3-acid to form the active dye intermediate. This intermediate is then reacted with calcium chloride to form the final pigment .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety, often involving continuous flow reactors and automated systems .

Chemical Reactions Analysis

Types of Reactions

Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate is widely used in scientific research due to its unique properties:

    Chemistry: Used as a standard pigment in analytical chemistry for colorimetric analysis.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of inks, plastics, and coatings.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure allows for strong interactions with light, making it an effective pigment. Additionally, its stability and resistance to degradation make it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate is unique due to its specific molecular structure, which provides distinct color properties and stability. Its ability to undergo various chemical reactions while maintaining its core structure makes it versatile for multiple applications .

Properties

CAS No.

67906-56-3

Molecular Formula

C18H10CaCl2N2O6S

Molecular Weight

493.3 g/mol

IUPAC Name

calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate

InChI

InChI=1S/C18H12Cl2N2O6S.Ca/c1-8-6-12(19)17(29(26,27)28)15(13(8)20)22-21-14-10-5-3-2-4-9(10)7-11(16(14)23)18(24)25;/h2-7,23H,1H3,(H,24,25)(H,26,27,28);/q;+2/p-2

InChI Key

BDNKKOIWQYFMLV-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C(=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-])Cl.[Ca+2]

Origin of Product

United States

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